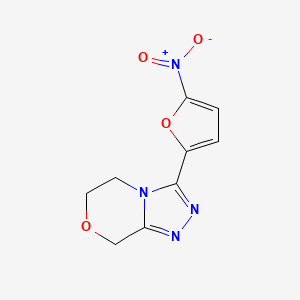![molecular formula C21H29NO2 B14446174 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol CAS No. 77502-72-8](/img/structure/B14446174.png)
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various applications, including as a stabilizer in polymers and as an antioxidant in different industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . This reaction is a Friedel-Crafts alkylation, which is a common method for introducing alkyl groups into aromatic compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: The compound is studied for its potential effects on biological systems, including its antioxidant properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in preventing oxidative stress-related diseases.
Industry: It is used as a stabilizer in polymers and other materials to enhance their durability and performance
Mécanisme D'action
The primary mechanism of action of 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is its ability to act as an antioxidant. It inhibits lipid peroxidation by scavenging free radicals and converting them into less reactive species . This action helps in preventing oxidative damage to cells and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a precursor to more complex antioxidants and stabilizers.
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Uniqueness
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
Propriétés
Numéro CAS |
77502-72-8 |
|---|---|
Formule moléculaire |
C21H29NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(4-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C21H29NO2/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-22-15-7-9-16(23)10-8-15/h7-12,22-24H,13H2,1-6H3 |
Clé InChI |
XBZOWZPJKDODCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


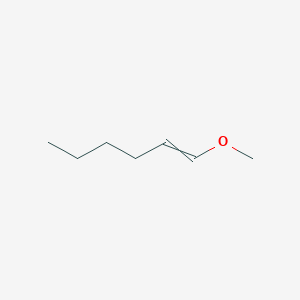
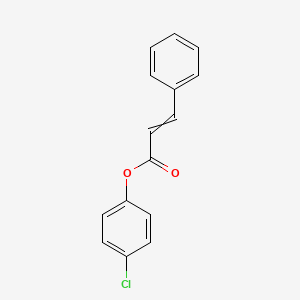
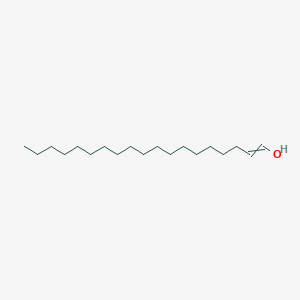

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
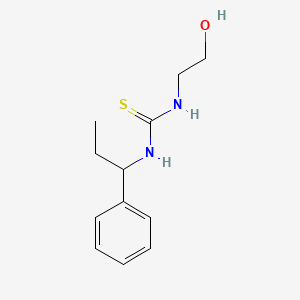

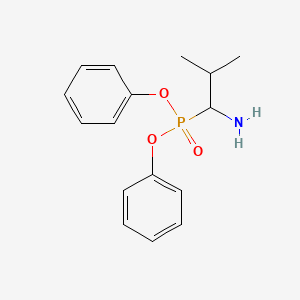
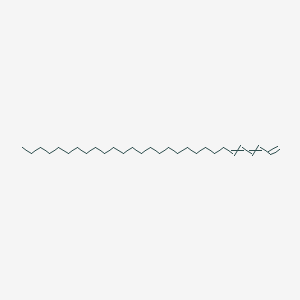
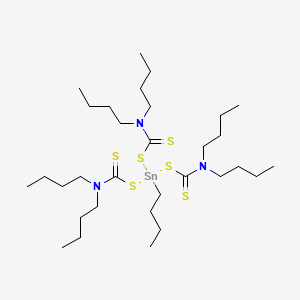
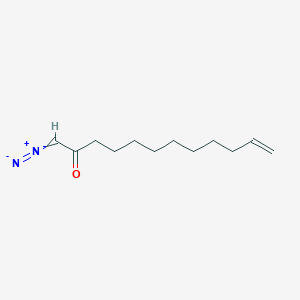
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
